molecular formula C21H18ClN5O2S B2975354 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894036-43-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2975354
CAS No.: 894036-43-2
M. Wt: 439.92
InChI Key: UXCZNDVEQYAIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker connecting to the oxalamide moiety. The N2 position of the oxalamide is substituted with a meta-methylphenyl (m-tolyl) group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCZNDVEQYAIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole scaffold and an oxalamide functional group. Its molecular formula is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 457.9 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may inhibit pathways related to cell proliferation and inflammation. Similar compounds have shown efficacy in:

  • Antibacterial Activity : Compounds with the 1,2,4-triazole core have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : The 1,2,4-triazole moiety is recognized for its antifungal properties. Research indicates that derivatives can effectively combat fungal infections by disrupting cellular processes .
  • Anticancer Potential : The compound's structure suggests potential as an anticancer agent through inhibition of specific enzymes involved in tumor growth .

Pharmacokinetics

In silico studies have provided insights into the pharmacokinetic profiles of similar compounds. These studies suggest favorable absorption and distribution characteristics within biological systems. However, specific data on the pharmacokinetics of this compound remain limited and warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Antibacterial Studies : A series of 1,2,4-triazole derivatives were tested against a panel of bacterial strains including E. coli and S. aureus. Results showed that compounds with specific substituents exhibited enhanced antibacterial activity compared to their precursors .
    Compound TypeMIC (µg/mL)Bacterial Strain
    Triazole Derivative0.25MRSA
    Triazole Derivative5E. coli
    Triazole Derivative16S. aureus
  • Antifungal Activity : Research highlighted the effectiveness of triazole derivatives against various fungal strains, demonstrating MIC values comparable to established antifungal agents .
  • Anticancer Activity : Investigations into thiazolidin-4-one derivatives revealed significant anticancer properties, suggesting that modifications to the triazole structure could yield compounds with enhanced efficacy against cancer cells .

Scientific Research Applications

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry and materials science. It contains thiazole and triazole rings, known for their biological activity. Derivatives of thiazoles have demonstrated antifungal activity against various fungal strains. Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have exhibited diverse pharmacological activities.

Here is some information regarding the applications of compounds similar in structure:

Pharmacological Activities and Targets

  • Target of Action The compound is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold.
  • Mode of Action Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities.
  • Antimicrobial Properties Compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide exhibit significant biological activities, including antimicrobial properties.
  • Antifungal Properties Research has explored the antifungal activity of various thiazole derivatives against different fungal strains, demonstrating their potential as antifungals.
  • Anticancer Properties Compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide exhibit significant biological activities, including anticancer properties.
  • Pre-Exposure Prophylaxis for HIV Daily oral antiretroviral PrEP with a fixed-dose combination of emtricitabine (FTC) and either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) have demonstrated safety and a substantial reduction in the rate of HIV acquisition for MSM .

Pharmacokinetics

  • In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold.

Additional Notes

  • The structure of the compound suggests potential reactivity due to the presence of chloro groups and various nitrogen-containing moieties.
  • The presence of the thiazole and triazole rings is often linked to enhanced biological activity due to their ability to interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Thiazolo-triazole) Oxalamide N1/N2 Substituents Molecular Formula Molecular Weight Key References
Target Compound: N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide 4-Chlorophenyl N1: Ethyl-linked thiazolo-triazole; N2: m-tolyl Not explicitly stated* ~474 (estimated)
N1-(4-Chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide p-Tolyl N1: 4-Chlorophenyl; N2: Ethyl-linked thiazolo-triazole C21H18ClN5O2S 439.9 [7]
N1-(3-Chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 4-Chlorophenyl N1: 3-Chloro-4-methylphenyl; N2: Ethyl-linked thiazolo-triazole C21H17Cl2N5O2S 474.4 [9]
N1-(4-Ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide p-Tolyl N1: 4-Ethylphenyl; N2: Ethyl-linked thiazolo-triazole C23H23N5O2S 433.5 [8]

*Note: The molecular formula of the target compound can be inferred as C21H17ClN5O2S based on structural similarities to .

Key Observations:

N2 Substituents: The m-tolyl group (meta-methyl) in the target compound introduces steric and electronic differences compared to para-substituted analogs (e.g., 4-chlorophenyl in or 4-ethylphenyl in ). Meta substitution often reduces symmetry and may alter solubility or receptor interactions.

Molecular Weight and Polarity :

  • The target compound’s estimated molecular weight (~474) aligns with , which has dual chlorine substituents, suggesting higher lipophilicity compared to (439.9) and (433.5). This could influence membrane permeability in biological systems.

Synthetic Considerations: While synthesis details for the target compound are absent, highlights high yields (up to 90%) for thiazolidinone derivatives using optimized conditions (e.g., Schiff base condensations) . Similar strategies may apply to oxalamide-thiazolo-triazole hybrids.

Potential Applications: Oxalamides like S336 () are potent umami agonists, suggesting that the target compound’s structure could be tuned for flavor-enhancing properties . Chlorine substituents (as in the target and ) are often associated with antimicrobial or anticancer activity, though direct evidence is lacking here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.